Methyl 4-hydroxy-3,5-diiodobenzoate

Descripción general

Descripción

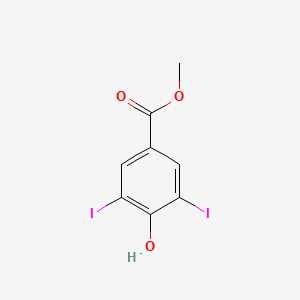

Methyl 4-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C₈H₆I₂O₃ and a molecular weight of 403.94 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 4-hydroxy-3,5-diiodobenzoic acid. This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a methyl ester group attached to the benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate typically involves the iodination of methyl 4-hydroxybenzoate. The process includes the following steps:

Iodination: Methyl 4-hydroxybenzoate is treated with iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.

Esterification: The resulting 4-hydroxy-3,5-diiodobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, and the ester group can be reduced to an alcohol.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3,5-diiodobenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Derivatives with different functional groups replacing the iodine atoms.

Oxidation: 4-hydroxy-3,5-diiodobenzoic acid or its derivatives.

Reduction: Alcohol derivatives of the ester group.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

One of the notable applications of methyl 4-hydroxy-3,5-diiodobenzoate is in the field of Alzheimer's disease research. It has been identified as a potential inhibitor of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which plays a crucial role in the production of amyloid-beta plaques associated with Alzheimer's disease. The compound's ability to inhibit this enzyme suggests it may contribute to therapies aimed at reducing amyloid-beta levels in the brain .

Anti-Diabetic Properties

Research has also indicated that derivatives of this compound exhibit anti-diabetic properties. In studies focusing on α-glucosidase inhibition, certain derivatives showed promising results, indicating potential for developing new anti-diabetic medications. The presence of iodine substituents was found to enhance the inhibitory activity against this enzyme, which is critical in managing blood sugar levels .

Cosmetic Applications

This compound is being explored for use in cosmetic formulations due to its potential as a skin-conditioning agent. Its ability to stabilize formulations and enhance skin absorption makes it a candidate for products aimed at improving skin hydration and texture. Research into dermatological formulations has highlighted the importance of such compounds in enhancing the efficacy and stability of topical products .

Material Science Applications

In material science, this compound has been investigated for its role as an intermediate in the synthesis of advanced materials. Its unique structure allows for modifications that can lead to new functionalities in polymers and other materials used in electronics and coatings .

Data Table: Summary of Applications

Case Studies

-

Alzheimer's Disease Therapeutics :

- A study reported that this compound derivatives were synthesized and tested for their inhibitory effects on BACE1. The results indicated significant inhibition which could lead to further development of therapeutic agents targeting Alzheimer's disease.

-

Cosmetic Formulations :

- Research conducted on various topical formulations revealed that incorporating this compound improved skin absorption rates and overall product stability. This finding supports its potential use in high-performance cosmetic products.

Mecanismo De Acción

The mechanism of action of Methyl 4-hydroxy-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

4-Hydroxy-3,5-diiodobenzoic acid: The free acid form, which is more acidic and less lipophilic compared to the methyl ester.

Methyl 3,5-diiodo-4-hydroxybenzoate: Similar structure but different substitution pattern, affecting its reactivity and properties.

Uniqueness

Methyl 4-hydroxy-3,5-diiodobenzoate is unique due to the presence of both iodine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its iodine content also makes it useful in applications requiring radiopaque materials or iodine-based diagnostics .

Actividad Biológica

Methyl 4-hydroxy-3,5-diiodobenzoate (CAS Number: 3337-66-4) is a compound of interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHIO

- Molecular Weight : 403.940 g/mol

- Density : 2.4 ± 0.1 g/cm³

- Boiling Point : 328.3 ± 42.0 °C at 760 mmHg

- Flash Point : 152.3 ± 27.9 °C

These properties suggest that this compound is a relatively stable compound with specific physicochemical characteristics that may influence its biological activity.

This compound has been studied for its interactions with various biological targets:

- Thyroid Hormone Mimetic Activity : This compound exhibits structural similarities to thyroid hormones, suggesting it may act as a thyromimetic agent. Research indicates that compounds with iodine substitutions can influence thyroid hormone activity and metabolism .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics .

Antimicrobial Properties

This compound has shown potential antimicrobial activity in various studies:

- Bacterial Inhibition : It has been reported to inhibit the growth of certain bacterial strains, possibly through the disruption of cell membrane integrity or interference with metabolic processes .

Case Studies and Research Findings

- Thyroid Function Studies : A study involving thyroidectomized rats demonstrated that this compound could influence heart rate and oxygen consumption, indicating its potential role in modulating thyroid function .

- In Vitro Testing : In vitro assays have shown that this compound can interact with key metabolic enzymes, leading to altered pharmacokinetic profiles for co-administered drugs. This suggests a potential for drug-drug interactions that could enhance or diminish therapeutic efficacy .

Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 4-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGCRHTBSWFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480456 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-66-4 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.